

Application Notes and Protocols: SAR156497

Xenograft Tumor Model

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Compound of Interest

Compound Name: SAR156497

Cat. No.: B612195

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Introduction

SAR156497 is a potent and highly selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.^[1] Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention. This document provides detailed protocols for establishing a human colon carcinoma HCT-116 xenograft model to evaluate the in vivo efficacy of **SAR156497**. The included data and methodologies are based on preclinical studies of this compound.

Data Presentation

Table 1: In Vivo Efficacy of SAR156497 in HCT-116 Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)
Vehicle Control	Once daily (QD)	776 ± 241	-
SAR156497	50 mg/kg, QD, p.o.	171 ± 52	78

Data presented as mean ± SEM.

Experimental Protocols

Cell Line Maintenance

- Cell Line: HCT-116 (Human Colorectal Carcinoma)
- Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Animal Model

- Species: Severe Combined Immunodeficient (SCID) mice
- Age/Weight: 6-8 weeks old, 20-25 g
- Acclimation: Acclimate animals for at least one week before the start of the experiment.
- Housing: Maintain mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

Xenograft Tumor Implantation

- Cell Preparation:
 - Harvest HCT-116 cells during the exponential growth phase.
 - Wash the cells twice with sterile phosphate-buffered saline (PBS).
 - Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 2×10^7 cells/mL.
- Implantation:
 - Anesthetize the mice using an appropriate anesthetic agent.

- Subcutaneously inject 0.1 mL of the cell suspension (containing 2×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{width}^2 \times \text{length}) / 2$.
 - Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

Drug Administration

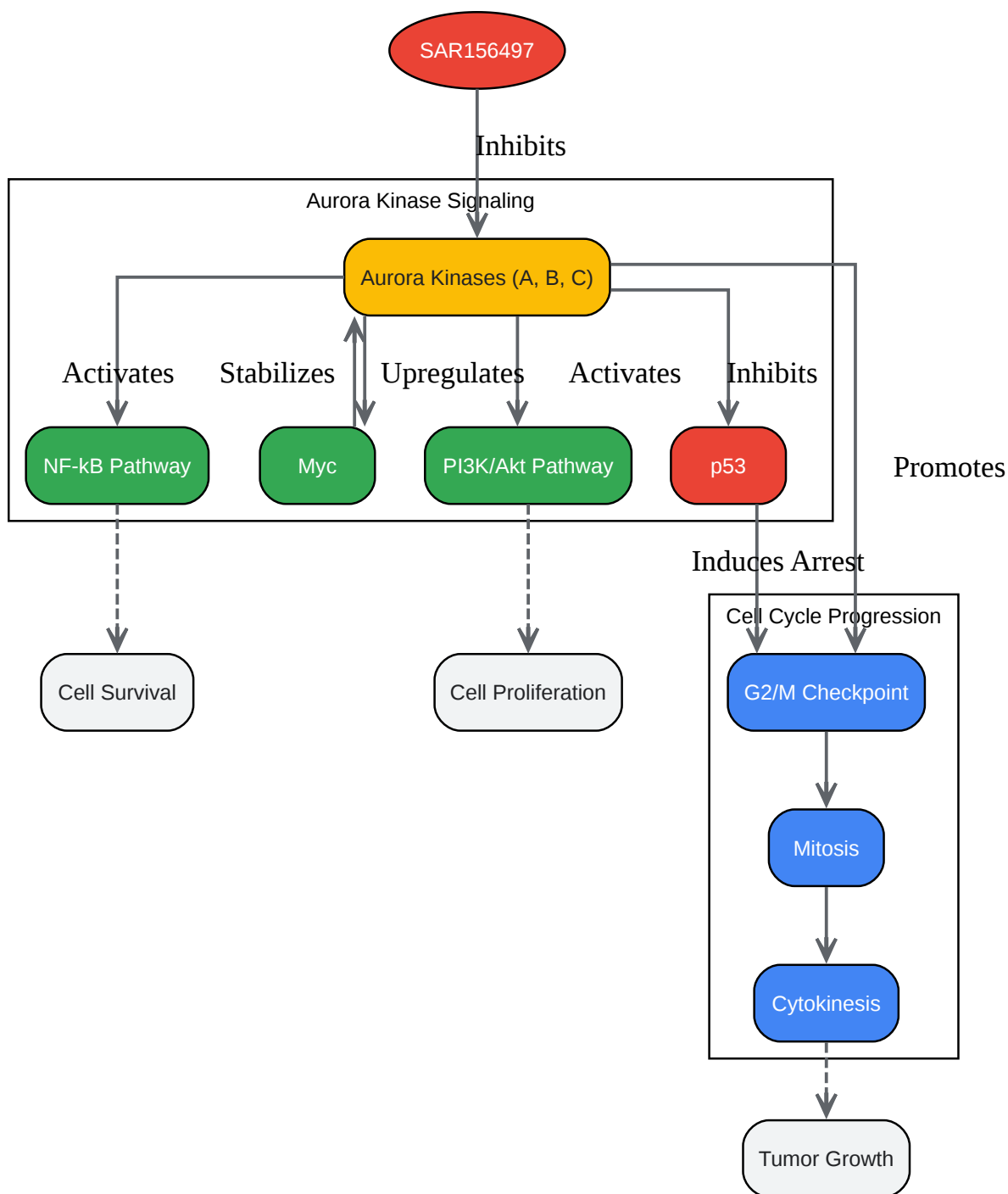
- Test Article: **SAR156497**
- Formulation: Prepare a suspension of **SAR156497** in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Dose: 50 mg/kg
- Route of Administration: Oral gavage (p.o.)
- Dosing Schedule: Once daily (QD)
- Control Group: Administer the vehicle alone using the same route and schedule.

Efficacy Evaluation

- Continue the dosing for the specified duration (e.g., 21 days).
- Measure tumor volumes and body weights regularly throughout the study.
- At the end of the study, euthanize the animals and excise the tumors.
- Calculate the tumor growth inhibition (TGI) using the following formula: $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$

Visualizations

Signaling Pathway of Aurora Kinase Inhibition



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Caption: **SAR156497** inhibits Aurora kinases, disrupting mitotic progression.

Experimental Workflow for SAR156497 Xenograft Model



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Caption: Workflow for evaluating **SAR156497** efficacy in a xenograft model.

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References

- 1. SAR156497, an exquisitely selective inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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